2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2098018-78-9
VCID: VC3159735
InChI: InChI=1S/C13H17N3S/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
SMILES: C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol

2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

CAS No.: 2098018-78-9

Cat. No.: VC3159735

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine - 2098018-78-9

Specification

CAS No. 2098018-78-9
Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
IUPAC Name 2-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine
Standard InChI InChI=1S/C13H17N3S/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
Standard InChI Key QQZAZNPIUCWYOJ-UHFFFAOYSA-N
SMILES C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3
Canonical SMILES C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3

Introduction

Structural Properties and Characterization

2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound with three main structural components: a piperidine ring, a pyrazole ring, and a thiophene moiety. Based on its structure, we can determine several key properties:

Physical and Chemical Properties

The compound shares the same molecular formula and molecular weight as its positional isomers:

PropertyValue
Molecular FormulaC₁₃H₁₇N₃S
Molecular Weight247.36 g/mol
Structural FeaturesPiperidine ring with substitution at position 2, pyrazole ring at position 4 connected to thiophene at position 3
Physical StatePresumed solid at room temperature

Structural Analysis

The compound consists of three primary components that define its chemical behavior:

  • A piperidine ring with substitution at position 2 (distinguishing it from its isomers)

  • A pyrazole ring connected via a methylene bridge to the piperidine

  • A thiophene ring attached at position 3 to the pyrazole moiety

The positional arrangement of these components creates a unique three-dimensional configuration that would influence its binding affinity to potential biological targets.

Comparison with Structural Isomers

Understanding the differences between 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine and its known isomers provides valuable context.

Positional Isomers

Two structurally similar compounds have been documented in research databases:

CompoundCAS NumberKey Difference
3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine2098046-68-3Substitution at position 3 on piperidine ring
4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine2097986-78-0Substitution at position 4 on piperidine ring and thiophene connected at position 2

The substitution position on the piperidine ring (position 2 versus positions 3 or 4) likely alters the spatial arrangement of the molecule, potentially affecting:

These subtle structural differences often translate to significant variations in biological activity.

Synthesis Considerations

The synthesis of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine would require careful consideration of reaction conditions and precursors.

Reaction Conditions

Optimal reaction conditions would likely involve:

Reaction StepPotential Conditions
N-alkylationBase (K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, acetonitrile), moderate temperature (50-80°C)
Cross-couplingPalladium catalyst, appropriate ligand system, inert atmosphere
PurificationColumn chromatography, recrystallization

The positional selectivity for substitution at position 2 of the piperidine would require either a pre-functionalized piperidine starting material or regioselective reaction conditions .

Potential ActivityStructural Basis
Enzyme InhibitionHeterocyclic scaffolds similar to kinase inhibitors
Receptor ModulationBasic piperidine nitrogen for binding to GPCRs
Anti-inflammatory PropertiesPyrazole core similar to COX inhibitors
Antifungal ActivityThiophene-containing heterocycles show antifungal properties

These predictions would require experimental validation through biological screening assays.

Research Applications and Future Directions

The exploration of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine opens several avenues for research.

Medicinal Chemistry Applications

Potential applications in drug discovery include:

  • Development of focused libraries around this scaffold to explore structure-activity relationships

  • Investigation as a potential pharmacophore for specific receptor targets

  • Exploration as a building block for more complex medicinal chemistry

Future Research Directions

Key research priorities should include:

  • Establishment of efficient synthetic routes with high yield and purity

  • Comprehensive characterization using advanced analytical techniques (NMR, HRMS, X-ray crystallography)

  • Systematic biological screening against diverse targets

  • Computational modeling to predict binding modes and optimize activity

  • Metabolic stability and pharmacokinetic profiling

Investigating position-specific effects by comparing the biological activity of the 2-, 3-, and 4-substituted isomers would provide valuable structure-activity relationship data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator